Sodium (2-amino-3-(4-bromobenzoyl)phenyl)acetate

Description

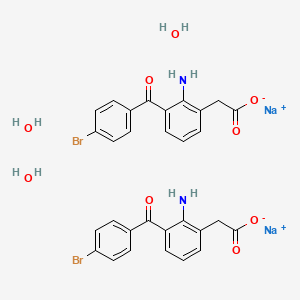

Structure

2D Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

The mechanism of its action is thought to be due to its ability to block prostaglandin synthesis by inhibiting cyclooxygenase 1 and 2. Prostaglandins have been shown in many animal models to be mediators of certain kinds of intraocular inflammation. In studies performed in animal eyes, prostaglandins have been shown to produce disruption of the blood-aqueous humor barrier, vasodilation, increased vascular permeability, leukocytosis, and increased intraocular pressure. |

|---|---|

CAS No. |

120638-55-3 |

Molecular Formula |

C15H14BrNNaO4 |

Molecular Weight |

375.17 g/mol |

IUPAC Name |

sodium 2-[2-amino-3-(4-bromobenzoyl)phenyl]acetic acid |

InChI |

InChI=1S/C15H12BrNO3.Na.H2O/c16-11-6-4-9(5-7-11)15(20)12-3-1-2-10(14(12)17)8-13(18)19;;/h1-7H,8,17H2,(H,18,19);;1H2 |

InChI Key |

MMNRQFFNCWNLBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)O.O.[Na] |

Appearance |

Solid powder |

Other CAS No. |

120638-55-3 |

physical_description |

Solid |

Pictograms |

Acute Toxic; Health Hazard; Environmental Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

91714-93-1 (Na salt) |

shelf_life |

>3 years if stored properly |

solubility |

1.26e-02 g/L |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AHR-10282 bromfenac bromfenac sodium Duract ISV-303 sodium bromfenac Xibrom |

Origin of Product |

United States |

Synthetic Methodologies and Process Chemistry of Bromfenac Sodium Sesquihydrate

Development of Advanced Synthetic Routes for Bromfenac (B1205295) Sodium Sesquihydrate

The synthesis of Bromfenac Sodium Sesquihydrate has evolved, with various routes developed to improve yield, purity, and environmental friendliness. A common pathway involves the hydrolysis of 7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one. google.com This key intermediate is often synthesized through a Friedel-Crafts acylation reaction. google.com

Alternative routes have also been explored, starting from different materials. For instance, one method utilizes p-acetamidobenzene sulfonic acid as a starting material, which undergoes two Friedel-Crafts reactions followed by cyclization and hydrolysis to yield bromfenac sodium. google.com Another approach begins with indole, which is converted to 3-bromoindole and subsequently to 2-indolinone before undergoing a Friedel-Crafts reaction and hydrolysis. patsnap.com

Hydrolysis-Based Synthetic Approaches and Derivatives

A pivotal step in many synthetic routes for Bromfenac Sodium is the hydrolysis of an intermediate, typically under alkaline conditions. google.com The hydrolysis of 7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one using a sodium hydroxide (B78521) solution is a frequently employed method to yield bromfenac, which is then converted to its sodium salt. google.comgoogle.comchemicalbook.com The reaction is often carried out in a mixed solvent system to facilitate the dissolution of the starting material and the product. google.com

In some processes, the hydrolysis is followed by neutralization with an acid to obtain bromfenac, which is then reacted with a sodium hydroxide solution to form the salt and subsequently recrystallized. patsnap.com Research has also investigated the hydrolysis of related derivatives. For example, in an alkaline medium, bromfenac can be hydrolyzed to a phenolic compound. researchgate.net

Optimization of Reaction Conditions for High Purity and Yield

Achieving high purity and yield is a primary goal in the synthesis of Bromfenac Sodium Sesquihydrate. This requires careful optimization of various reaction parameters. creative-biolabs.com

The choice of solvent system is crucial for both the synthesis and crystallization steps. Mixed solvent systems are commonly used to manage the solubility of reactants and products. google.com For instance, a mixture of water and an organic alcohol, such as methanol (B129727), ethanol (B145695), or isopropanol, can be used. patsnap.compatsnap.com The volume ratio of the solvents can significantly impact the reaction and crystallization. For example, a water/acetone mixture with a volume ratio of 1:10 has been found to be preferable in certain recrystallization processes. google.com

The use of a monohydric alcohol-deionized water system has been explored as an alternative to mixed solvents of water-soluble and water-insoluble organic solvents to simplify the process and improve product yield and purity. patsnap.com In some crystallization methods, a solvent system comprising water, a dialkoxyalkane (like 1,2-dimethoxyethane), and an anti-solvent (like tert-butyl methyl ether) is employed to obtain a specific polymorphic form. googleapis.comepo.org

Maintaining a controlled pH is essential during the synthesis and crystallization of Bromfenac Sodium Sesquihydrate. The pH is typically adjusted using an acid, such as acetic acid or hydrochloric acid, to a specific range, often between 7.0 and 10.5, to facilitate the desired reaction and crystallization. google.compatsnap.compatsnap.com In some procedures, after the initial reaction, the pH is adjusted to a more acidic range (e.g., 2.0-2.5) to precipitate an intermediate before proceeding to the final salt formation. google.com The pH of the final formulation is also a critical parameter, with research showing that a lower, more physiologic pH can enhance bioavailability. fleyedocs.comnih.gov

Table 1: Influence of pH on Bromfenac Sodium Sesquihydrate Synthesis

| pH Range | Step | Purpose | Reference |

|---|---|---|---|

| 7.0-10.5 | Crystallization | To facilitate the formation of Bromfenac Sodium Sesquihydrate. | patsnap.compatsnap.com |

| 8.0 | Crystallization | To obtain a high purity product. | patsnap.compatsnap.com |

| 9.0 | Crystallization | To obtain a high purity product. | patsnap.compatsnap.com |

| 10.0 | Crystallization | To obtain a high purity product. | patsnap.com |

| 11 | Post-reaction treatment | To prepare for decolorization and crystallization. | patsnap.com |

Temperature and stirring are critical parameters that significantly influence the crystallization process, affecting crystal form, size, and purity. google.com The crystallization of Bromfenac Sodium Sesquihydrate is often initiated by cooling the reaction mixture. patsnap.compatsnap.com The cooling rate and the final temperature can impact the crystal size distribution and filterability.

For example, a process might involve cooling a solution to 30-35°C before adding seed crystals, followed by further cooling to between 0°C and 15°C to promote crystallization. patsnap.compatsnap.com Stirring is essential to ensure homogeneity and to control crystal growth. The speed of stirring can affect the rate of secondary nucleation. google.com

Table 2: Effect of Temperature and Stirring on Crystallization

| Parameter | Condition | Outcome | Reference |

|---|---|---|---|

| Initial Cooling Temperature | 30-35°C | Preparation for seeding | patsnap.compatsnap.com |

| Final Crystallization Temperature | 0-15°C | Promotes crystal formation | patsnap.compatsnap.com |

| Stirring | Even stirring | Ensures homogeneity and controlled growth | patsnap.compatsnap.com |

| Stirring Speed | Low speed | Can help control crystallization speed | google.com |

The use of seed crystals is a common technique to control the crystallization process, promoting the formation of the desired crystal form and improving the consistency of the final product. googleapis.comgoogleapis.com By adding seed crystals of Bromfenac Sodium Sesquihydrate, or a mixture of its monohydrate and sesquihydrate forms, to a supersaturated solution, the crystallization process can be initiated and directed towards the desired polymorph. patsnap.compatsnap.com The timing of seed crystal addition, typically after cooling the solution to a specific temperature range (e.g., 30-35°C), is a critical parameter. patsnap.compatsnap.com The amount and quality of the seed crystals can also influence the final crystal size distribution and morphology. ntnu.no

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-amino-3-(4-bromobenzoyl)sodium phenylacetate (B1230308) |

| 2-indolinone |

| 3-bromoindole |

| 7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one |

| Acetic Acid |

| Acetone |

| p-acetamidobenzene sulfonic acid |

| Aluminum trichloride |

| Boron trichloride |

| Bromfenac |

| Bromfenac Sodium |

| Bromfenac Sodium Monohydrate |

| Bromfenac Sodium Sesquihydrate |

| 1,2-dimethoxyethane |

| Ethanol |

| Hydrochloric Acid |

| Indole |

| Isopropanol |

| Methanol |

| p-bromobenzonitrile |

| Sodium Hydroxide |

| Sodium thiosulfate (B1220275) |

| tert-butyl methyl ether |

Impurity Formation and Control during Synthesis

The control of impurities is a critical aspect of the synthesis of Bromfenac Sodium Sesquihydrate, ensuring the final product's purity and safety. patsnap.com Impurities can arise from starting materials, intermediates, by-products of the main reaction, and degradation products. google.com One key impurity that requires careful monitoring is 2-amino-3-(4-bromobenzoyl)benzoic acid. patsnap.com The formation of this and other impurities is often linked to the specific synthetic route and reaction conditions employed.

Several methods have been developed to minimize impurity levels. One approach involves the purification of the crude product through recrystallization. google.com For instance, a process involving slurring the crude compound in a solvent mixture like ethyl acetate (B1210297)/absolute ethanol has been shown to be effective. google.com Another patented method describes a preparation process that achieves a purity of over 99.5% with a single impurity of less than 0.1% by optimizing the crystallization solvent and drying temperature. google.com This method notably avoids the use of ether reagents and antioxidants, which can introduce other inorganic salt residues. google.com

The choice of solvent system plays a crucial role in controlling impurity profiles. A method utilizing a monohydric alcohol-deionized water system as the reaction solvent has been shown to improve product purity to 100% by HPLC. google.com This system replaces mixed solvents like toluene (B28343)/ethanol or dichloromethane/ethanol, simplifying process operation and reducing the cost of solvent treatment. google.com Furthermore, integrating a decolorizing step into the post-reaction treatment process can also enhance purity. google.com

The addition of antioxidants, such as sodium sulfite (B76179) or sodium thiosulfate, during the synthesis can also help to control the formation of certain impurities. patsnap.comgoogle.com The pH of the reaction mixture is another critical parameter, with adjustments often made using acetic acid to optimize the crystallization process and minimize impurity content. patsnap.comgoogle.com Seeding with crystals of Bromfenac Sodium Sesquihydrate or a related monohydrate form can also guide the crystallization process towards the desired polymorph and purity. patsnap.comgoogle.com

A developed Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for the identification and quantification of impurities. researchgate.netsemanticscholar.org This analytical technique allows for the monitoring of process-related impurities and degradation products, ensuring the final active pharmaceutical ingredient (API) meets stringent quality control standards. google.comsemanticscholar.org

Table 1: Impurity Control Strategies in Bromfenac Sodium Sesquihydrate Synthesis

| Strategy | Description | Reference |

| Recrystallization | Purification of the crude product using solvent systems like ethyl acetate/ethanol. | google.com |

| Optimized Crystallization | Controlling crystallization solvent and drying temperature to achieve high purity. | google.com |

| Solvent System Selection | Utilizing a monohydric alcohol-deionized water system to enhance purity and simplify the process. | google.com |

| Antioxidant Addition | Use of sodium sulfite or sodium thiosulfate to prevent the formation of specific impurities. | patsnap.comgoogle.com |

| pH Control | Adjusting the pH of the reaction mixture, often with acetic acid, to optimize crystallization. | patsnap.comgoogle.com |

| Seeding | Introducing seed crystals to guide the formation of the desired crystalline form. | patsnap.comgoogle.com |

| Analytical Monitoring | Employing RP-HPLC to identify and quantify impurities throughout the manufacturing process. | researchgate.netsemanticscholar.org |

Industrial Process Development for Bromfenac Sodium Sesquihydrate Manufacturing

The industrial-scale production of Bromfenac Sodium Sesquihydrate necessitates careful consideration of scalability, environmental impact, and process control to ensure a consistent, high-quality, and cost-effective manufacturing process. patsnap.com

Scalability Considerations in Synthetic Processes

Scaling up the synthesis of Bromfenac Sodium Sesquihydrate from a laboratory to an industrial setting presents several challenges. A key consideration is the transition from batch to potentially more efficient continuous processing. The choice of solvent systems that are both effective and manageable in large volumes is critical. For instance, methods have been developed that avoid problematic solvents like ethers, which can pose risks and are difficult to handle on a large scale. patsnap.com

One patented method highlights a process that is simple, repeatable, and suitable for industrial production. google.com This method involves the hydrolysis of a key intermediate followed by a carefully controlled precipitation and recrystallization, demonstrating a scalable approach. google.com The use of a monohydric alcohol-deionized water system is another example of a process designed with industrial production in mind, as it simplifies solvent handling and recovery. google.com

The crystallization step is particularly sensitive to scale. Parameters such as cooling rate, agitation speed, and seeding strategy must be carefully optimized to ensure consistent crystal size distribution and purity in large reactors. google.com For example, a process describes cooling the solution to a specific temperature range (30°C to 35°C) before adding seed crystals, a critical step for controlled crystallization on a larger scale. google.compatsnap.com

Evaluation of Environmental Impact and Waste Stream Minimization in Synthesis

Minimizing the environmental footprint of pharmaceutical manufacturing is of increasing importance. For Bromfenac Sodium Sesquihydrate synthesis, this involves selecting environmentally friendly solvents and minimizing waste streams. patsnap.com Traditional methods often utilized hazardous solvents like toluene and ether organic solvents, which have poor environmental profiles. patsnap.comgoogle.com

More recent synthetic methods focus on using greener solvents. A significant improvement has been the development of processes that use a mixture of water and organic alcohols like ethanol, methanol, or isopropanol, which are considered more environmentally benign. patsnap.comgoogle.com One patent explicitly mentions that their preparation method avoids the use of ether agents, resulting in a good environmental benefit. google.com

Another key strategy for waste reduction is the ability to recycle reaction solvents. A process utilizing a monohydric alcohol-deionized water system allows for the recovery and reuse of the solvent, thereby lowering the cost of waste treatment. google.com This approach directly addresses the issue of high costs associated with the disposal of mixed organic solvents used in earlier synthetic routes. google.com The development of efficient work-up and purification steps that reduce the volume of waste generated is also a critical aspect of green process chemistry. researchgate.net

Table 2: Environmentally Conscious Approaches in Bromfenac Sodium Sesquihydrate Synthesis

| Approach | Description | Reference |

| Solvent Substitution | Replacing hazardous solvents like toluene and ethers with greener alternatives such as water and alcohols. | patsnap.comgoogle.com |

| Solvent Recycling | Implementing processes that allow for the recovery and reuse of reaction solvents. | google.com |

| Waste Stream Reduction | Optimizing reaction and purification steps to minimize the generation of waste products. | researchgate.net |

| Avoidance of Harmful Reagents | Developing synthetic routes that do not require the use of toxic reagents. | google.com |

Identification and Control of Critical Process Parameters

The consistent production of Bromfenac Sodium Sesquihydrate with the desired quality attributes relies on the identification and strict control of critical process parameters (CPPs). These are parameters that, if varied, could have a significant impact on the final product's quality.

For the synthesis of Bromfenac Sodium Sesquihydrate, several CPPs have been identified through process development studies. These include:

Reaction Temperature: The temperature during the hydrolysis and crystallization steps is crucial. For example, in one method, the hydrolysis reaction is carried out at a closed stirring reaction for 3-5 hours at 90-110 °C. google.com Precise temperature control is necessary to prevent side reactions and ensure complete conversion. researchgate.net

pH: The pH of the solution during crystallization is a critical parameter that influences the purity and yield of the final product. Acetic acid is often used to adjust the pH to a specific range, typically between 7.0 and 10.5, to facilitate the crystallization of the sesquihydrate form. google.compatsnap.com

Cooling Rate and Crystallization Time: The rate at which the reaction mixture is cooled and the duration of the crystallization period directly impact the crystal size, form, and purity. patsnap.comgoogle.com Slow, controlled cooling is generally preferred.

Seeding: The addition of seed crystals of a specific polymorphic form is a critical step to ensure the desired crystal structure of the final product. The timing of seeding and the amount of seed crystal used are important parameters to control. google.compatsnap.com

Drying Conditions: The temperature and pressure during the drying process are critical for obtaining the correct sesquihydrate form and for removing residual solvents. For example, vacuum drying at a specific temperature and pressure range is often employed. patsnap.com

The quality of the final drug substance is ensured by implementing in-process controls and final product testing using validated analytical methods, such as HPLC, to monitor purity and impurity levels. semanticscholar.orgorientjchem.org

Table 3: Critical Process Parameters in Bromfenac Sodium Sesquihydrate Manufacturing

| Parameter | Typical Range/Control | Impact on Quality | Reference |

| Reaction Temperature | 90-110 °C (hydrolysis) | Reaction completion, impurity formation | google.com |

| pH | 7.0-10.5 (crystallization) | Purity, yield, crystal form | google.compatsnap.com |

| Cooling Rate | Controlled cooling | Crystal size, purity | patsnap.comgoogle.com |

| Seeding | Specific temperature and amount | Polymorphic form, consistency | google.compatsnap.com |

| Drying Conditions | Controlled temperature and vacuum | Hydrate form, residual solvents | patsnap.com |

Solid State Chemistry and Polymorphism of Bromfenac Sodium

Characterization of Bromfenac (B1205295) Sodium Polymorphs and Solvates

The characterization and differentiation of bromfenac sodium's polymorphs rely on a combination of analytical techniques that probe their unique crystal structures and physical properties.

Three primary polymorphic forms of bromfenac sodium have been identified and characterized. patsnap.com

Form I is described as a highly crystalline and stable sesquihydrate, meaning it incorporates approximately 1.5 moles of water per mole of bromfenac sodium. google.comgoogleapis.com Its stability makes it a preferred form for pharmaceutical formulations. google.com

Form II is a hydrated polymorph, believed to be a monohydrate, containing about one mole of water per mole of bromfenac sodium. google.com This form is considered less stable than Form I and must be protected from moisture to prevent conversion to other polymorphic forms. google.com

Form III is a crystalline, non-hydrated (anhydrous) polymorph. google.com It exhibits a significantly lower dissolution rate in water compared to the hydrated forms and shows little tendency to adsorb water. google.com

Table 1: Characteristics of Bromfenac Sodium Crystalline Forms

| Form | Hydration State | Key Characteristics |

|---|---|---|

| Form I | Sesquihydrate (1.5 H₂O) | Highly crystalline, stable. google.comgoogleapis.com |

| Form II | Monohydrate (~1.0 H₂O) | Less stable, sensitive to moisture. google.com |

| Form III | Anhydrous (No H₂O) | Stable, low water dissolution rate, non-hygroscopic. google.com |

X-ray Powder Diffraction (XRPD) is the primary analytical tool for distinguishing between the different crystalline forms of bromfenac sodium. Each polymorph produces a unique diffraction pattern due to its distinct crystal lattice structure.

The XRPD pattern of Form I is characterized by principal peaks at 2-theta angles of approximately 4.4, 8.8, 9.4, 12.1, 15.2, 15.9, 17.6, 18.2, 18.8, 20.2, 21.2, 24.7, 28.4, and 32.4 degrees. google.comgoogleapis.com

Form II is identified by its characteristic XRPD pattern with main peaks at 2-theta angles of about 11.3, 14.4, 16.5, 17.3, 18.5, 19.4, 20.7, 21.0, 22.7, 29.0, 31.8, 34.1, and 36.1 degrees. google.com Another report characterizes a thermodynamically stable Form II with peaks at 15.5, 17.3, 18.4, 19.8, 23.9, 25.2, 26.1, 27.5, 28.9, 32.1, 33.3, 33.9, 34.8, and 36.2 degrees ± 0.2. quickcompany.in

Form III presents a distinct XRPD pattern with major peaks at 2-theta angles around 12.2, 12.4, 14.1, 17.8, 19.6, 21.6, 22.4, 24.0, 26.3, and 28.1 degrees. google.com

Table 2: Key X-ray Powder Diffraction (XRPD) Peaks (2-Theta °) for Bromfenac Sodium Polymorphs

| Form I google.comgoogleapis.com | Form II google.com | Form III google.com |

|---|---|---|

| 4.4 | 11.3 | 12.2 |

| 8.8 | 14.4 | 12.4 |

| 9.4 | 16.5 | 14.1 |

| 12.1 | 17.3 | 17.8 |

| 15.2 | 18.5 | 19.6 |

| 15.9 | 19.4 | 21.6 |

| 17.6 | 20.7 | 22.4 |

| 18.2 | 21.0 | 24.0 |

| 18.8 | 22.7 | 26.3 |

| 20.2 | 29.0 | 28.1 |

| 21.2 | 31.8 | |

| 24.7 | 34.1 | |

| 28.4 | 36.1 | |

| 32.4 |

Alongside XRPD, spectroscopic and thermal analysis methods provide further characterization of the polymorphs. Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the different forms by detecting variations in their vibrational modes, which are influenced by the molecular arrangement and hydrogen bonding within the crystal. googleapis.com Representative FT-IR spectra have been documented for both Form I and Form III, aiding in their identification. google.comgoogleapis.com

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for studying the thermal behavior of polymorphs. These methods can determine melting points, dehydration events, and the relative thermal stability of the different forms. For hydrated forms like Form I and Form II, TGA can quantify the water content, confirming their status as a sesquihydrate and monohydrate, respectively.

Polymorphic Transformations and Interconversion Pathways

The different crystalline forms of bromfenac sodium can be interconverted through various processes, highlighting the importance of controlling manufacturing and storage conditions. patsnap.com

Solvent systems play a pivotal role in determining which polymorphic form crystallizes from a solution. This process, known as solvent-mediated phase transformation, involves the dissolution of one form and the subsequent nucleation and growth of another, more stable form under the given conditions. nih.gov

Formation of Form I: This stable sesquihydrate can be prepared by crystallizing bromfenac sodium from a solvent mixture that includes water, a dialkoxyalkane (like 1,2-dimethoxyethane), and an anti-solvent. google.com

Formation of Form III: The anhydrous Form III can be produced by crystallizing or recrystallizing any form of bromfenac sodium from a solvent mixture of water and at least one alcohol, such as 2-propanol. google.com This is notable because the presence of water in the solvent system would typically be expected to yield a hydrated form. google.com

Conversion of Form I or II to Form III: A material consisting of Form I, Form II, or a mixture of both can be converted to Form III by recrystallization from a water and alcohol solvent mixture. google.comgoogleapis.com

Conversion of Form III to Form I: The anhydrous Form III can be converted to the stable sesquihydrate Form I. One method involves heating a mixture of Form III, water, and a dialkoxyalkane. google.com

Temperature and humidity are critical factors that can induce transformations between the polymorphic forms of bromfenac sodium, particularly between its hydrated states.

Conversion of Form I to Form II: The stable sesquihydrate (Form I) can be converted to the monohydrate (Form II) through vacuum drying. googleapis.com The extent of this conversion depends on parameters such as drying temperature, pressure, and duration. google.com

Conversion of Form II to Form I: Form II is not stable in the presence of atmospheric moisture. google.com It can hydrate and convert into the more stable Form I when exposed to water or humidity. google.com

Stability of Form III: Form III is found to be stable and shows minimal tendency to absorb water, even under humid conditions. google.com Studies on other compounds have shown that temperature in the absence of humidity may not cause phase transformations, confirming that many such changes are moisture-mediated. nih.gov

Methodologies for Controlled Interconversion Between Polymorphs

Reliable and scalable methods have been developed for the controlled interconversion of Bromfenac sodium polymorphs. google.compatsnap.com These transformations are typically achieved through techniques such as crystallization, recrystallization, drying, and hydration. google.comgoogleapis.compatsnap.com The specific conditions, including solvent systems and processing steps like vacuum drying, determine which polymorphic form is produced. google.com

Key interconversion pathways that have been established include:

Form I to Form II: This conversion can be accomplished by drying Bromfenac sodium Form I under a vacuum. google.com

Form I to Form III: The sesquihydrate (Form I) can be converted to the anhydrous form (Form III) through crystallization or recrystallization from a solvent mixture that includes water and at least one alcohol. googleapis.com

Form III to Form I: The anhydrous polymorph can be converted to the stable sesquihydrate by a multi-step process. google.comgoogleapis.com This involves crystallizing or recrystallizing Form III from a solvent mixture of water, a dialkoxyalkane, and an anti-solvent to yield an intermediate product, which is then hydrated. google.comgoogleapis.comgoogleapis.com

Form III to Form II: To obtain the monohydrate from the anhydrous form, Form III is crystallized or recrystallized from a solvent system containing water, a dialkoxyalkane, and an anti-solvent, followed by drying the resulting intermediate product under vacuum. google.comgoogleapis.comepo.orggoogleapis.com

| Starting Polymorph | Target Polymorph | Methodology |

|---|---|---|

| Form I (Sesquihydrate) | Form II (Monohydrate) | Drying under vacuum. google.com |

| Form I (Sesquihydrate) | Form III (Anhydrous) | Recrystallization from a water and alcohol solvent mixture. googleapis.com |

| Form III (Anhydrous) | Form I (Sesquihydrate) | Crystallization from a water/dialkoxyalkane/anti-solvent mixture, followed by hydration. google.comgoogleapis.com |

| Form III (Anhydrous) | Form II (Monohydrate) | Crystallization from a water/dialkoxyalkane/anti-solvent mixture, followed by vacuum drying. google.comgoogleapis.comgoogleapis.com |

Impact of Polymorphism on Chemical Stability and Degradation Kinetics

Polymorphism significantly influences the physicochemical properties of a drug substance, including its chemical stability. googleapis.comepo.org Different polymorphs possess distinct crystal lattice arrangements and energies, which can lead to variations in stability and degradation profiles. google.comjocpr.comhilarispublisher.com Generally, metastable forms are more soluble but may convert to a more thermodynamically stable form over time. hilarispublisher.comnih.gov

In the case of Bromfenac sodium:

Form I (Sesquihydrate) is described as a highly crystalline, consistent, and stable polymorph. google.com The defined crystallization processes for Form I allow it to be obtained in a highly pure state with very low levels of residual reagents, organic solvents, and degradation products. google.com

Form II (Monohydrate) is considered unstable and must be protected from atmospheric moisture or other water sources to prevent its conversion to another polymorph, such as Form I. google.com

Form III (Anhydrous) is a stable, non-hydrated polymorph. google.com It demonstrates little to no tendency to adsorb water and has a dissolution rate in water that is significantly lower than that of the hydrated forms. google.com

The differences in stability are critical; the unintended conversion from a metastable polymorph to a more stable one during manufacturing or storage can alter the drug's properties. jocpr.com

| Polymorph | Hydration State | Reported Stability Characteristics |

|---|---|---|

| Form I | Sesquihydrate (1.5 moles H₂O) | Highly crystalline, consistent, and stable. google.com |

| Form II | Monohydrate (~1 mole H₂O) | Not stable; requires protection from moisture to prevent hydration and conversion. google.com |

| Form III | Anhydrous (no water) | Stable with little or no tendency to adsorb water. google.com |

Crystallization Engineering for Targeted Polymorph Production

Crystallization engineering involves the strategic design and control of crystallization processes to produce a desired solid-state form with specific properties. ub.edu For Bromfenac sodium, specific solvent systems and conditions have been engineered to reliably produce targeted polymorphs. google.com

Targeted Production of Form I: The stable sesquihydrate can be consistently produced by crystallizing or recrystallizing Bromfenac sodium from a specific solvent mixture. google.com This system is composed of water, at least one dialkoxyalkane such as 1,2-dimethoxyethane, and an anti-solvent, with tert-butyl methyl ether being a preferred example. google.comgoogleapis.com This method is effective for producing Form I in high purity. google.com

Targeted Production of Form III: The anhydrous form can be prepared through distinct crystallization routes. google.comgoogleapis.com One method involves the crystallization or recrystallization of Bromfenac sodium (including Form I or Form II) from a solvent mixture of water and at least one alcohol. google.comgoogleapis.comgoogleapis.com An alternative process involves treating the precursor 7-(4-bromobenzoyl)indol-2-one with sodium hydroxide (B78521) in a mixture of water, an alcohol, and an aromatic hydrocarbon, followed by the addition of an anti-solvent to induce crystallization of Form III. google.comgoogleapis.com

| Target Polymorph | Crystallization Strategy | Key Solvents / Reagents |

|---|---|---|

| Form I (Sesquihydrate) | Crystallization/Recrystallization | Water, Dialkoxyalkane (e.g., 1,2-dimethoxyethane), Anti-solvent (e.g., tert-butyl methyl ether). google.comgoogleapis.com |

| Form III (Anhydrous) | Recrystallization | Water and at least one Alcohol (e.g., ethanol). google.comgoogleapis.com |

| Form III (Anhydrous) | Synthesis-Coupled Crystallization | 7-(4-bromobenzoyl)indol-2-one, Sodium Hydroxide, Water, Alcohol, Aromatic Hydrocarbon, Anti-solvent. google.comgoogleapis.com |

Analytical Chemistry Research and Method Validation for Bromfenac Sodium Sesquihydrate

Spectrophotometric Analytical Methodologies

Spectrophotometry offers a simple, cost-effective, and rapid approach for the analysis of Bromfenac (B1205295) Sodium Sesquihydrate.

UV-Visible spectrophotometry is a widely used technique for the quantitative determination of Bromfenac Sodium Sesquihydrate. The method is based on the principle that the drug absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the drug in the solution, a relationship described by the Beer-Lambert law.

In a typical procedure, a standard solution of Bromfenac Sodium Sesquihydrate is prepared in a suitable solvent, such as methanol (B129727), and scanned over a wavelength range of 190 to 400 nm to determine the wavelength of maximum absorbance (λmax) uniquepubinternational.com. For Bromfenac Sodium Sesquihydrate, the λmax is typically observed around 260 nm uniquepubinternational.com. A calibration curve is then constructed by measuring the absorbance of a series of solutions with known concentrations at this λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Research has demonstrated the linearity of this method in the concentration range of 2-12 μg/ml, with a correlation coefficient (r²) of ≥0.999, indicating a strong linear relationship between absorbance and concentration uniquepubinternational.com. The method has been validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ) according to ICH guidelines uniquepubinternational.com.

Interactive Data Table: UV-Visible Spectrophotometry Parameters for Bromfenac Sodium Sesquihydrate

| Parameter | Value | Reference |

|---|---|---|

| λmax | 260 nm | uniquepubinternational.com |

| Linearity Range | 2-12 μg/ml | uniquepubinternational.com |

| Correlation Coefficient (r²) | ≥0.999 | uniquepubinternational.com |

Derivative spectroscopy is an advanced spectrophotometric technique that enhances the resolution of overlapping spectral bands and reduces background interference cambridgescholars.comuobaghdad.edu.iq. This method involves calculating the first, second, or higher-order derivatives of the absorbance spectrum with respect to wavelength. The resulting derivative spectra often reveal hidden peaks and provide more specific information than the fundamental zero-order spectrum cambridgescholars.com.

For Bromfenac Sodium Sesquihydrate, first and second-order derivative spectroscopic methods have been developed and validated uniquepubinternational.com. In these methods, the zero-crossing points of the derivative spectra are utilized for quantification, which can eliminate interference from other components in the sample matrix.

First-Order Derivative (Method 2): The λmax for the first-order derivative spectrum of Bromfenac Sodium Sesquihydrate is observed at 257.5 nm uniquepubinternational.com.

Second-Order Derivative (Method 3): The λmax for the second-order derivative spectrum is found at 241.5 nm uniquepubinternational.com.

Both first and second-order derivative methods have shown good linearity in the 2-12 μg/ml concentration range, with correlation coefficients ≥0.999 uniquepubinternational.com. These derivative approaches offer improved selectivity and sensitivity compared to zero-order spectrophotometry, making them valuable for the analysis of Bromfenac Sodium Sesquihydrate in various formulations.

Interactive Data Table: Derivative Spectroscopy Parameters for Bromfenac Sodium Sesquihydrate

| Method | λmax (nm) | Linearity Range (μg/ml) | Correlation Coefficient (r²) | Reference |

|---|---|---|---|---|

| First-Order Derivative | 257.5 | 2-12 | ≥0.999 | uniquepubinternational.com |

Advanced Chromatographic Techniques for Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are powerful tools for the separation, identification, and quantification of Bromfenac Sodium Sesquihydrate and its related substances.

HPLC methods are highly specific, sensitive, and accurate, making them the preferred choice for the analysis of pharmaceutical compounds. Several HPLC methods have been developed and validated for the determination of Bromfenac Sodium Sesquihydrate in bulk drug and pharmaceutical dosage forms.

A typical HPLC system consists of a pump to deliver the mobile phase, an injector to introduce the sample, a column where the separation occurs, and a detector to monitor the eluting components. The choice of column, mobile phase composition, flow rate, and detector wavelength are critical parameters that are optimized during method development. For Bromfenac Sodium Sesquihydrate, a common detection wavelength is 263 nm semanticscholar.org.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used chromatographic mode for the analysis of Bromfenac Sodium Sesquihydrate semanticscholar.orgthepharmajournal.comorientjchem.org. In RP-HPLC, the stationary phase is nonpolar (e.g., C8 or C18), and the mobile phase is polar. This allows for the separation of compounds based on their hydrophobicity nih.gov.

RP-HPLC methods have been developed to assess the purity of Bromfenac Sodium Sesquihydrate and to quantify any related substances or impurities. These methods must be able to separate the main compound from its potential degradation products and process-related impurities.

One validated RP-HPLC method for the estimation of Bromfenac Sodium utilizes a C18 column with a mobile phase consisting of a mixture of Methanol and Ammonium (B1175870) Dihydrogen Ortho phosphate (B84403) buffer (60:40 v/v) with the pH adjusted to 6.0 thepharmajournal.com. This method demonstrated a retention time of 3.63 minutes for Bromfenac Sodium and was found to be specific, with no interference from the mobile phase, solvent, or placebo thepharmajournal.com. The linearity of this method was established in the range of 6-36 μg/mL with a correlation coefficient of 0.999 thepharmajournal.com.

Another study developed a related substance method using a Waters Symmetry C8 column semanticscholar.orgorientjchem.org. This method was validated according to ICH guidelines for system suitability, linearity, precision, range, ruggedness, and robustness orientjchem.orgresearchgate.net.

Interactive Data Table: RP-HPLC Method Parameters for Bromfenac Sodium Sesquihydrate

| Parameter | Method 1 | Method 2 | Reference |

|---|---|---|---|

| Column | C18 (Phenomenex luna, 250x4.6mm, 5µ) | Waters Symmetry C8 (150x4.6mm, 3.5µm) | semanticscholar.orgthepharmajournal.comorientjchem.org |

| Mobile Phase | Methanol: 0.01M Ammonium Dihydrogen Ortho Phosphate Buffer (60:40 v/v), pH 6.0 | Phosphate buffer (pH 3.2): Acetonitrile (B52724) | semanticscholar.orgthepharmajournal.com |

| Flow Rate | Not specified | Not specified | |

| Detection Wavelength | 268 nm | 263 nm | semanticscholar.orgthepharmajournal.com |

| Retention Time | 3.63 min | 5.973 min | semanticscholar.orgthepharmajournal.comorientjchem.org |

| Linearity Range | 6-36 μg/mL | 25% to 150% of test concentration | thepharmajournal.comorientjchem.org |

For complex samples containing multiple components with a wide range of polarities, isocratic elution (constant mobile phase composition) may not provide adequate separation. In such cases, gradient elution is employed, where the composition of the mobile phase is changed during the chromatographic run mastelf.comwiley-vch.de. This allows for the efficient elution of both weakly and strongly retained compounds in a single analysis.

The optimization of a gradient elution strategy involves several key parameters:

Initial and Final Mobile Phase Composition: The starting mobile phase should be weak enough to retain the early eluting peaks, while the final mobile phase should be strong enough to elute the most strongly retained components.

Gradient Slope: The rate of change of the mobile phase composition affects the resolution and analysis time. A shallow gradient generally provides better resolution but a longer run time, while a steep gradient shortens the analysis time but may compromise resolution mastelf.com.

Gradient Shape: The gradient can be linear, stepwise, or curved, depending on the separation requirements.

Re-equilibration Time: After each gradient run, the column must be re-equilibrated with the initial mobile phase conditions to ensure reproducible retention times.

A gradient RP-HPLC method has been developed for the determination of Bromfenac Sodium Sesquihydrate and its related substances using a Waters Symmetry C8 column semanticscholar.orgorientjchem.orgresearchgate.net. The use of a gradient allows for the effective separation of the active pharmaceutical ingredient from its impurities, ensuring the accurate assessment of its purity. The optimization of such methods is crucial for achieving the desired selectivity, resolution, and analysis time.

High-Performance Liquid Chromatography (HPLC) Method Development

Stationary Phase Selection and Column Chemistry Optimization

The selection of an appropriate stationary phase is a critical step in the development of a robust and reliable chromatographic method for the analysis of Bromfenac Sodium Sesquihydrate and its related substances. The goal is to achieve optimal separation with good peak shape, resolution, and retention. Research into method development for Bromfenac has involved the screening of various nonpolar stationary phases with different selectivities and hydrophobicities.

During optimization studies, several types of columns have been evaluated. For instance, five different nonpolar stationary phases were screened, including BEH C8, HSS T3, Phenyl, BEH C18, and BEH Shield RP18 columns. oup.com The performance of each column chemistry was critically assessed based on its ability to separate Bromfenac from its potential impurities.

Observations from these evaluations revealed distinct behaviors for each stationary phase:

BEH C8 and BEH C18 columns: These columns resulted in the close elution of certain impurities, with resolution values falling below the desired threshold for robust quantification. oup.com

HSS T3 column: This stationary phase led to poor peak shapes for Bromfenac. oup.com

Phenyl column: While providing good separation for most components, this column showed inadequate resolution for one specific impurity relative to the main Bromfenac peak. oup.com

BEH Shield RP18 column: This polar-embedded column was found to produce the best separation for all components, achieving a resolution of greater than 4.0 for all pairs of compounds. oup.comoup.com

Ultimately, a polar-embedded Waters Acquity BEH Shield RP18 (100 mm × 2.1 mm, 1.7 μm) column was identified as the most suitable choice, providing superior separation and peak shape. oup.comnih.gov Other studies have also successfully employed different C18 and C8 columns, such as the Kromosil C18 (125 x 4.0mm, 5µm), Phenomenex luna C18 (250×4.6mm, 5µ), and Waters Symmetry C8 (150x4.6mm, 3.5µm), indicating that the choice of stationary phase can be tailored to the specific analytical method's objectives. thepharmajournal.comsemanticscholar.orgjocpr.comjocpr.com

| Stationary Phase | Dimensions | Particle Size | Observed Performance | Reference |

|---|---|---|---|---|

| BEH Shield RP18 (Polar-embedded) | 100 mm × 2.1 mm | 1.7 µm | Good separation for all components; final selected column. | oup.com |

| BEH C8 | - | - | Close elution for Impurity-1 and Bromfenac. | oup.com |

| HSS T3 | - | - | Poor peak shapes observed. | oup.com |

| Phenyl | - | - | Impurity-1 closely eluted with Bromfenac. | oup.com |

| BEH C18 | - | - | Close elution for Impurity-2 and Impurity-3. | oup.com |

| Waters Symmetry C8 | 150 mm x 4.6 mm | 3.5 µm | Achieved a retention time of 5.973 minutes for Bromfenac. | semanticscholar.orgorientjchem.org |

| Phenomenex luna C18 | 250 mm x 4.6 mm | 5 µm | Used for the estimation of Bromfenac Sodium. | thepharmajournal.com |

| Kromosil C18 | 125 mm x 4.0 mm | 5 µm | Utilized for the separation of related substances. | jocpr.comjocpr.com |

Mobile Phase Composition and pH Effects on Chromatographic Separation

The mobile phase composition, particularly its pH and the nature of the organic modifier, is a powerful tool for optimizing the chromatographic separation of ionizable compounds like Bromfenac Sodium Sesquihydrate. nih.gov The pH of the mobile phase directly influences the ionization state of the analyte, which in turn affects its polarity and retention on a reversed-phase column. hplcprofessionals.comchromatographytoday.com Careful control over the mobile phase allows for the fine-tuning of retention times, selectivity, and peak shapes. longdom.org

For the analysis of Bromfenac, various mobile phase systems have been developed, often consisting of an aqueous buffer and an organic solvent. The selection of buffer type, pH, and organic modifier is based on achieving the most effective separation from impurities and degradation products.

Several studies have found that an acidic pH is optimal for the separation of Bromfenac and its related substances.

A UPLC method utilized a binary mixture with Mobile Phase A consisting of 0.01 M potassium dihydrogen phosphate buffer adjusted to pH 3.3 and acetonitrile (ACN), and Mobile Phase B composed of water and ACN. oup.comoup.com

Another HPLC method employed a phosphate buffer with a pH of 3.2, combined with acetonitrile and methanol. researchgate.net

A mobile phase comprising methanol and a 0.1% ortho-phosphoric acid buffer at pH 2.6 has also been successfully used. ijpra.com

The pH is critical because it can suppress the ionization of acidic analytes, leading to better retention and improved peak symmetry on reversed-phase columns. mfd.org.mk Other research has explored slightly less acidic or near-neutral conditions. For example, a method was developed using a mobile phase of methanol and ammonium dihydrogen orthophosphate buffer with the pH adjusted to 6.0. thepharmajournal.com Another study employed a pH 4.8 ammonium acetate (B1210297) buffer as the aqueous component of the mobile phase. jocpr.comjocpr.com

The choice of organic modifier, typically acetonitrile or methanol, also plays a significant role. Acetonitrile is often preferred for its lower viscosity and favorable UV transparency. Gradient elution, where the proportion of the organic modifier is changed during the analytical run, is commonly employed to ensure that both early and late-eluting impurities are effectively separated and eluted with sharp peaks within a reasonable timeframe. oup.comoup.comresearchgate.net

| Aqueous Phase (Buffer) | pH | Organic Phase | Elution Mode | Reference |

|---|---|---|---|---|

| 0.01 M Potassium Dihydrogen Phosphate | 3.3 | Acetonitrile | Gradient | oup.comoup.com |

| Phosphate Buffer | 3.2 | Acetonitrile & Methanol | Gradient | researchgate.net |

| 0.1% Ortho Phosphoric Acid | 2.6 | Methanol | Isocratic | ijpra.com |

| Ammonium Acetate Buffer | 4.8 | Methanol & Acetonitrile | Gradient | jocpr.comjocpr.com |

| Ammonium Dihydrogen Ortho Phosphate Buffer | 6.0 | Methanol | Isocratic | thepharmajournal.com |

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing sub-2 µm particle columns to achieve faster and more efficient separations compared to traditional HPLC. For the analysis of Bromfenac Sodium Sesquihydrate, a rapid, stability-indicating reversed-phase UPLC method has been developed and validated. oup.comnih.gov This method allows for the quantitative determination of Bromfenac and its impurities in a significantly reduced runtime. researchgate.net

The key advantage of the UPLC method is its speed and resolution. By employing a Waters Acquity BEH Shield RP18 column (100 mm × 2.1 mm, 1.7 μm), the separation of Bromfenac and all eight of its potential impurities was achieved in under 13 minutes. oup.comnih.gov This is a substantial improvement over longer HPLC run times, increasing sample throughput without compromising analytical quality.

The optimized UPLC method parameters include:

Stationary Phase: Waters Acquity BEH Shield RP18 (100 mm × 2.1 mm, 1.7 μm). oup.com

Mobile Phase: A gradient elution using a binary mixture of 0.01 M potassium dihydrogen phosphate (pH 3.3) and acetonitrile. oup.comnih.gov

Flow Rate: 0.5 mL/min. oup.comnih.gov

Detection: Photodiode Array (PDA) detector set at 265 nm. oup.comnih.gov

Column Temperature: 25°C. oup.com

This UPLC method proved to be not only rapid but also highly effective, achieving a resolution greater than 4.0 for all pairs of compounds, demonstrating its suitability for routine quality control and stability testing of Bromfenac ophthalmic solutions. oup.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity and Degradant Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the identification and structural elucidation of unknown impurities and degradation products. molnar-institute.com In the context of Bromfenac Sodium Sesquihydrate analysis, LC-MS has been crucial for characterizing the products formed during forced degradation studies. oup.comnih.gov These studies, which expose the drug substance to harsh conditions such as acid and base hydrolysis, oxidation, heat, and light, are essential for establishing the stability-indicating nature of an analytical method. oup.com

Following the separation of degradation products by LC, the effluent is introduced into a mass spectrometer. The mass spectrometer provides mass-to-charge ratio (m/z) data for the parent molecule and its fragments, which allows for the determination of molecular weights and provides clues to the chemical structures of the degradants.

In one study, an LC-MS-MS system (Agilent 1200 series LC coupled with an Applied Biosystems 4000 Q Trap triple quadrupole mass spectrometer) was used to identify unknown compounds formed during stress testing of Bromfenac. oup.com The chromatographic separation for this analysis was performed on a Symmetry shield RP-18 column using a mobile phase of 0.01 M ammonium acetate (pH 3.3) and acetonitrile. oup.com This powerful combination of separation and detection confirmed the identities of the major degradation products, providing a comprehensive understanding of the drug's stability profile. oup.comoup.com

Method Validation According to International Conference on Harmonisation (ICH) Guidelines

The validation of an analytical method is a prerequisite to ensure its reliability for a specific intended purpose. For pharmaceutical analysis, method validation is performed according to the rigorous guidelines established by the International Conference on Harmonisation (ICH). jocpr.comorientjchem.org Numerous analytical methods developed for Bromfenac Sodium Sesquihydrate, including HPLC and UPLC techniques, have been successfully validated according to ICH criteria, confirming that they are suitable for quality control. oup.comnih.govresearchgate.net The validation process encompasses a comprehensive evaluation of several performance characteristics. researchgate.net

Specificity and Selectivity Profiling against Related Substances and Excipients

Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradants, or placebo components. semanticscholar.orgorientjchem.org For Bromfenac analysis, specificity is a critical validation parameter to ensure that the reported quantity of the drug is not affected by interfering peaks.

Specificity is typically demonstrated through several approaches:

Forced Degradation Studies: The drug substance is subjected to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. The analytical method must be able to resolve the Bromfenac peak from all degradant peaks, which is often confirmed using a photodiode array (PDA) detector to assess peak purity. oup.com

Spiking Studies: The drug sample is spiked with known impurities and related substances. The method must demonstrate baseline separation between the main analyte peak and all spiked impurity peaks. In a validated UPLC method, a resolution of greater than 4.0 was achieved between Bromfenac and all eight potential impurities. oup.comoup.com

Placebo and Blank Analysis: Chromatograms of a placebo (formulation without the active ingredient) and a blank (diluent) are recorded to show that there are no interfering peaks at the retention time of Bromfenac and its impurities. semanticscholar.orgorientjchem.org Studies have confirmed no interference from placebo peaks in the Bromfenac standard solution, proving the method's specificity. orientjchem.org

Linearity and Calibration Range Determination

Linearity demonstrates the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. orientjchem.org The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

For Bromfenac Sodium Sesquihydrate, linearity is established by preparing a series of solutions at different concentrations and analyzing them. A calibration curve is then constructed by plotting the analytical response (e.g., peak area) versus the concentration. The relationship is typically evaluated by the correlation coefficient (r) or the coefficient of determination (r²), which should be close to 1.

Multiple studies have confirmed the linearity of analytical methods for Bromfenac over various concentration ranges:

A UPLC method for related substances showed linearity from the Limit of Quantification (LOQ) to 200% of the specification level, with a correlation coefficient greater than 0.999 for all impurities. oup.com

An HPLC method demonstrated linearity over a concentration range of 6-36 µg/mL with a coefficient of determination (r²) of 0.999. thepharmajournal.com

Another study established a linear range of 50-150 µg/mL with a correlation coefficient of 0.999. ijpra.com

UV spectrophotometric methods also showed good linearity in the range of 2-12 µg/mL, with correlation coefficients ≥ 0.999. uniquepubinternational.com

| Method Type | Linearity Range | Correlation Coefficient (r or r²) | Reference |

|---|---|---|---|

| UPLC (Impurities) | LOQ to 200% of specification | > 0.999 | oup.com |

| HPLC | 6 - 36 µg/mL | r² = 0.999 | thepharmajournal.com |

| HPLC | 50 - 150 µg/mL | r = 0.999 | ijpra.com |

| HPLC | 25% to 150% of standard | r = 1.0 (0.999) | orientjchem.org |

| UV Spectrophotometry | 2 - 12 µg/mL | ≥ 0.999 | uniquepubinternational.com |

Precision and Accuracy Assessment (Repeatability, Intermediate Precision, Recovery Studies)

The precision of an analytical method is a measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed in terms of the relative standard deviation (% RSD). Accuracy refers to the closeness of the test results obtained by the method to the true value. For Bromfenac Sodium Sesquihydrate, precision and accuracy have been rigorously evaluated through repeatability, intermediate precision, and recovery studies. orientjchem.orgoup.com

Repeatability (Intra-assay Precision): This assesses the precision under the same operating conditions over a short interval of time. In one study, the repeatability of a method for Bromfenac and its impurities was confirmed by performing six individual determinations of an ophthalmic solution (450 µg/mL) spiked with impurities at the specified level. oup.com The % RSD for each impurity was calculated to demonstrate the method's repeatability. oup.com Another study evaluated method precision by preparing and analyzing three triplicate solutions of 100% and 150% Bromfenac Sodium Sesquihydrate. orientjchem.org

Intermediate Precision (Ruggedness): Intermediate precision expresses the variation within the same laboratory, but with different analysts, on different days, and using different equipment. oup.comoup.com The ruggedness of a method for Bromfenac was determined by repeating the experiment on two different days with different analysts and equipment. oup.comoup.com The assay results obtained on the two days were 99.62% (RSD 0.16%) and 99.71% (RSD 0.35%), confirming the high precision of the method. oup.com For many validated methods, the % RSD for repeatability, as well as inter-day and intra-day precision, was found to be less than 2%, indicating a high degree of precision. researchgate.netresearchgate.net

Accuracy (Recovery Studies): Accuracy is often determined through recovery studies by adding a known amount of the analyte to a sample matrix. For Bromfenac and its impurities, accuracy was evaluated by spiking solutions with impurities at various concentration levels. The percent recoveries for each impurity were found to be within the range of 96.1% to 102.2%. oup.com In another validation, the mean percent recovery was determined to be 100.01%, well within the typical acceptance criteria of 98-102%. thepharmajournal.com

| Parameter | Methodology | Results | Source |

|---|---|---|---|

| Repeatability | Six individual determinations of ophthalmic solution spiked with impurities. | % RSD calculated for each impurity. | oup.com |

| Intermediate Precision (Ruggedness) | Analysis performed on two different days by different analysts using different equipment. | Day 1 Assay: 99.62% (RSD 0.16%) Day 2 Assay: 99.71% (RSD 0.35%) | oup.com |

| Accuracy (Recovery) | Spiking solutions with known concentrations of impurities. | Percent recoveries ranged from 96.1% to 102.2%. | oup.com |

| Accuracy (Recovery) | Analysis of samples at different concentration levels. | Mean % recovery was 100.01%. | thepharmajournal.com |

| Precision (Repeatability, Inter/Intra-day) | Analysis over specified ranges for Bromfenac sodium. | % RSD was found to be less than 2%. | researchgate.net |

Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. orientjchem.org These limits are critical for the analysis of impurities and degradation products.

For Bromfenac Sodium Sesquihydrate, LOD and LOQ are often calculated based on the standard deviation of the response and the slope of the calibration curve, using the formulas:

LOD = (3.3 × Residual Standard Deviation) / Slope

LOQ = (10 × Residual Standard Deviation) / Slope orientjchem.org

Different analytical methods have reported varying LOD and LOQ values, which depend on the specific chromatographic conditions and instrumentation used. For a stability-indicating UPLC method, the LOD for Bromfenac and its related impurities was in the range of 0.04–0.07 µg/mL, and the LOQ was in the range of 0.11–0.23 µg/mL. oup.com Another RP-HPLC method reported an LOD of 0.86 µg/mL and an LOQ of 2.60 µg/mL for Bromfenac Sodium. thepharmajournal.com A separate HPLC method established an LOD of 0.46 mcg/ml and an LOQ of 1.41 mcg/ml. researchgate.net The precision at the LOQ level is also verified; one study noted that the % RSD for the area response of six replicate injections at the LOQ level was 0.10%. orientjchem.org

| Analytical Method | LOD | LOQ | Source |

|---|---|---|---|

| Stability-Indicating UPLC (for impurities) | 0.04–0.07 µg/mL | 0.11–0.23 µg/mL | oup.com |

| RP-HPLC | 0.86 µg/mL | 2.60 µg/mL | thepharmajournal.com |

| RP-HPLC | 0.46 µg/mL | 1.41 µg/mL | researchgate.netresearchgate.net |

System Suitability Testing Protocols

System Suitability Testing (SST) is an integral part of any analytical chromatographic method. It is performed before and during sample analysis to verify that the chromatographic system is adequate for the intended analysis. pharmaguideline.com The protocols for Bromfenac Sodium Sesquihydrate analysis follow ICH and USP guidelines, establishing specific parameters and acceptance criteria. orientjchem.orgpharmaguideline.com

Key system suitability parameters include:

Tailing Factor (Asymmetry): Measures the symmetry of the chromatographic peak. The acceptance criterion is typically a tailing factor of ≤ 2.0. orientjchem.org Methods for Bromfenac have reported tailing factors around 1.12 to 1.18. thepharmajournal.comsemanticscholar.org

Theoretical Plates (N): A measure of column efficiency. The common acceptance criterion is > 2000 theoretical plates. orientjchem.orgthepharmajournal.com A reported value for a Bromfenac peak was 3912. thepharmajournal.com

Resolution (Rs): Measures the degree of separation between two adjacent peaks. For impurity analysis, the resolution between the main peak (Bromfenac) and the closest eluting impurity peak is critical. An acceptance criterion of > 1.5 or > 2.0 is common. orientjchem.org For a UPLC method, the resolution between Bromfenac and all eight potential impurities was greater than 4.0. oup.comresearchgate.net

Repeatability (% RSD): The precision of replicate injections of a standard solution. The % RSD for peak areas and retention times should typically be not more than 2.0%. orientjchem.org

| Parameter | Common Acceptance Criteria | Reported Results for Bromfenac Methods | Source |

|---|---|---|---|

| Tailing Factor | ≤ 2.0 | 1.12 - 1.18 | orientjchem.orgthepharmajournal.com |

| Theoretical Plates | > 2000 | 3912 | thepharmajournal.com |

| Resolution (Rs) | > 1.5 | > 4.0 (between Bromfenac and all impurities) | oup.com |

| % RSD (Peak Area/Retention Time) | ≤ 2.0% | < 2.0% | orientjchem.org |

Impurity Profiling and Degradation Product Characterization

Impurity profiling is the identification and quantification of impurities present in a drug substance. To develop a stability-indicating analytical method, forced degradation studies are performed to characterize the degradation products of Bromfenac Sodium Sesquihydrate. oup.com The drug is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis as per ICH guidelines. oup.com

Forced degradation studies on Bromfenac have shown that it degrades under various conditions:

Acid Hydrolysis: Significant degradation occurs, with Impurity-1 (Imp-1) and Impurity-6 (Imp-6) being the primary degradation products. oup.com

Base Hydrolysis: A small unknown degradation product was observed. oup.com

Oxidative Degradation: The drug degrades in the presence of hydrogen peroxide, forming Imp-1, Imp-6, and two other unknown degradation products. oup.com

Thermal Degradation: When subjected to heat, Imp-1, Imp-6, and one low-level unknown degradation product were formed. oup.com

Photodegradation: Exposure to light resulted in the formation of Imp-1 and two low-level unknown degradation products. oup.com

These studies demonstrate that the analytical methods can effectively separate the main drug from its degradation products, proving their stability-indicating power. oup.com

Identification of Known and Unknown Impurities

The impurity profile of Bromfenac Sodium Sesquihydrate includes both process-related impurities and degradation products. Several potential impurities have been identified and are monitored during quality control. oup.com Known impurities that are commercially available as reference standards include 7-(4-Bromobenzoyl)indolin-2-one and others designated as Bromfenac Impurity B, E, 3, 4, 5, and 6. lgcstandards.comsimsonpharma.comcleanchemlab.com

In one comprehensive study, a stability-indicating method was validated for Bromfenac Sodium and eight potential impurities (referred to as Imp-1 through Imp-8). oup.com Forced degradation studies helped to identify which of these known impurities are also degradation products (e.g., Imp-1 and Imp-6). oup.com Furthermore, these studies revealed the presence of several unknown degradation products that were formed under specific stress conditions, which would require further characterization. oup.com The ability of an analytical method to separate all known impurities and any new unknown degradation products from the parent Bromfenac peak is a critical aspect of its specificity. oup.com

Mass Balance Studies in Analytical Method Development

Mass balance studies are an essential part of forced degradation studies and method validation. The purpose is to demonstrate that the analytical method can account for all the drug material, including the parent compound and all its degradation products. oup.com An ideal mass balance should be close to 100%, indicating that all degradation products have been detected and that the analytical response factor is similar for the parent drug and its degradants, or that relative response factors have been appropriately applied.

In a stability-indicating method development for Bromfenac, mass balance was calculated for each stress condition by summing the assay percentage of Bromfenac and the percentage of total impurities. oup.com The results demonstrated good mass balance, confirming the method's ability to adequately quantify all related substances. oup.com

| Stress Condition | % Assay of Bromfenac | % Total Impurities | Mass Balance (%) | Major Degradation Products Formed | Source |

|---|---|---|---|---|---|

| Acid Hydrolysis (0.01 N HCl) | 94.1 | 6.4 | 100.5 | Imp-1 and Imp-6 | oup.com |

| Base Hydrolysis (0.5 N NaOH) | 99.1 | 0.52 | 99.6 | Small unknown degradation product | oup.com |

| Oxidation (5.0% H₂O₂) | 98.1 | 1.53 | 99.6 | Imp-1, Imp-6, and two unknown products | oup.com |

| Thermal Degradation (90°C) | 98.6 | 0.92 | 99.5 | Imp-1, Imp-6, and one unknown product | oup.com |

| Photodegradation | 99.2 | 0.61 | 99.8 | Imp-1 and two unknown products | oup.com |

Pharmacology and Molecular Mechanism Research Preclinical and in Vitro Focus

Elucidation of Molecular Mechanism of Action

Bromfenac (B1205295) Sodium Sesquihydrate is a nonsteroidal anti-inflammatory drug (NSAID) whose therapeutic effects are derived from its ability to inhibit prostaglandin (B15479496) synthesis. wikipedia.org The primary mechanism of action is the blockage of cyclooxygenase (COX) enzymes, which are critical for converting arachidonic acid into prostaglandins (B1171923), key mediators of inflammation and pain. wikipedia.orgpatsnap.comresearchgate.net The addition of a bromine atom to its chemical structure enhances its lipophilicity, which facilitates greater penetration into ocular tissues and increases its potency. researchgate.netnih.gov

Bromfenac demonstrates a preferential inhibition of the COX-2 isoenzyme over COX-1. wikipedia.orgpatsnap.com The COX-1 isoform is typically expressed in most tissues and is involved in protective physiological processes, whereas COX-2 is an inducible enzyme that is upregulated at sites of inflammation. patsnap.com Animal models have indicated that COX-2 is the principal mediator of ocular inflammation, making its inhibition a key therapeutic target for ophthalmic NSAIDs. nih.gov

In vitro studies using human recombinant COX-1 and COX-2 have quantified the differential inhibitory activity of Bromfenac. One key study determined that Bromfenac was approximately 32 times more active against COX-2 than COX-1. nih.gov The half-maximal inhibitory concentration (IC50) values highlight this selectivity. For Bromfenac, the IC50 for COX-2 was 0.0066 µM, whereas the IC50 for COX-1 was significantly higher at 0.210 µM. nih.govresearchgate.net This indicates a potent and selective action against the inflammation-induced COX-2 enzyme. nih.gov

In contrast, another NSAID, ketorolac (B1673617), was found to be six times more active against COX-1 (IC50 = 0.02 µM) than COX-2 (IC50 = 0.12 µM). nih.govresearchgate.net Research has also suggested that Bromfenac is a more potent COX-2 inhibitor than diclofenac (B195802), amfenac, and ketorolac by factors of 3.7, 6.5, and 18.0, respectively. researchgate.netascrs.org However, some studies have reported IC50 values that show Bromfenac as a potent inhibitor of both enzymes, with values of 5.56 nM for COX-1 and 7.45 nM for COX-2. medchemexpress.commedchemexpress.com Despite these variations, the general consensus points towards a strong, preferential inhibition of COX-2. wikipedia.orgnih.gov

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

|---|---|---|---|

| Bromfenac | 0.210 | 0.0066 | ~32-fold preference for COX-2 |

| Ketorolac | 0.02 | 0.12 | 6-fold preference for COX-1 |

The structural basis for the selective inhibition of COX-2 by certain NSAIDs lies in key differences between the active sites of the COX-1 and COX-2 enzymes. The active site of COX-2 has a larger, more accommodating binding pocket compared to COX-1. researchgate.net This is primarily due to the substitution of a bulky isoleucine residue at position 523 in COX-1 with a smaller valine residue in COX-2. researchgate.net This substitution creates an accessible side pocket, often referred to as the 'selectivity pocket', in the COX-2 enzyme. researchgate.net

Bromfenac's structure allows it to bind within the COX-2 active site, engaging in specific hydrogen bonding and hydrophobic interactions. scbt.com Its unique features promote a stable conformation that enhances binding efficiency, effectively blocking the enzyme's catalytic activity. scbt.com This steric hindrance prevents the physiological substrate, arachidonic acid, from entering the active site, thereby inhibiting the first step in prostaglandin synthesis. nih.gov

By inhibiting the COX enzymes, Bromfenac effectively blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2). researchgate.netnih.gov PGH2 is the precursor for various prostaglandins, including prostaglandin E2 (PGE2), which are potent mediators of inflammation. nih.govnih.gov These prostaglandins are responsible for vasodilation, increased vascular permeability, and pain sensitization. nih.gov

In vivo studies in animal models have demonstrated that Bromfenac treatment leads to nearly complete inhibition of PGE2 production in the eye following an inflammatory challenge. nih.govresearchgate.net Clinical studies in patients undergoing cataract surgery have also confirmed that topical Bromfenac significantly reduces PGE2 concentrations in the aqueous humor compared to untreated patients. nih.gov The reduction in prostaglandin levels directly correlates with decreased inflammation. patsnap.comnih.govbiorxiv.org

Cyclooxygenase (COX) Isoenzyme Inhibition Profiling (COX-1 and COX-2)

In Vitro Pharmacological Investigations

Enzyme kinetic studies in cell-free systems, using purified recombinant human COX enzymes, provide a clearer understanding of the inhibitory mechanism without the complexities of a cellular environment. These assays typically measure the production of PGE2 after incubating the COX enzyme with arachidonic acid and varying concentrations of the inhibitor. nih.gov

The kinetics of NSAID inhibition of COX enzymes can be complex and may not always follow a simple competitive model. nih.govbohrium.com Some NSAIDs exhibit time-dependent inhibition, where an initial competitive binding is followed by a conformational change that leads to more potent, slowly reversible or irreversible inhibition. nih.govbohrium.com While specific kinetic studies detailing Bromfenac's mode of inhibition (e.g., competitive, non-competitive, time-dependent) in cell-free systems are not extensively detailed in the provided results, the potent IC50 values obtained from such systems confirm its strong interaction with the COX enzymes, particularly COX-2. nih.gov The determination of IC50 values in these assays is crucial for comparing the intrinsic potency and selectivity of different NSAIDs under controlled experimental conditions. nih.gov

Cell-Based Assays for Anti-Inflammatory Effects

In vitro studies utilizing cell-based assays have provided crucial insights into the anti-inflammatory mechanisms of Bromfenac sodium sesquihydrate at a cellular level. Research on cultured primary rat microglia and astrocytes demonstrated that Bromfenac administration led to a significant decrease in the expression of inflammatory markers such as IL-1β, IL-6, and TNF-α, which were otherwise elevated under conditions of induced pressure mdpi.comarvojournals.org. Specifically, Bromfenac attenuated microglial proliferation and reduced the expression of Iba-1, a marker for microglial activation mdpi.com.

Further investigations using rabbit iris ciliary body tissue in vitro have shown that Bromfenac effectively inhibits the synthesis of prostaglandins. The IC50 value, representing the concentration required to inhibit prostaglandin synthesis by 50%, was found to be lower for Bromfenac (1.1 μM) compared to indomethacin (B1671933) (4.2 μM) and pranoprofen (B1678049) (11.9 μM), indicating its higher potency in this cellular environment europa.eueuropa.eu. Additionally, in human lens epithelial cells (HLEC-B3), Bromfenac has been shown to inhibit the transforming growth factor-β2-induced epithelial-mesenchymal transition in a concentration-dependent manner medchemexpress.com. These cell-based assays collectively underscore Bromfenac's capacity to modulate key cellular processes involved in ocular inflammation.

Comparative In Vitro Potency Studies against Other NSAIDs

The anti-inflammatory efficacy of Bromfenac sodium sesquihydrate is rooted in its potent inhibition of cyclooxygenase (COX) enzymes, a characteristic that has been extensively evaluated in comparative in vitro studies against other nonsteroidal anti-inflammatory drugs (NSAIDs). These studies consistently demonstrate Bromfenac's high potency, particularly against the COX-2 isoenzyme, which is primarily induced during inflammatory responses patsnap.com.

Multiple studies have determined the half-maximal inhibitory concentration (IC50) of Bromfenac against both COX-1 and COX-2 and compared it with other ophthalmic NSAIDs. One study reported that Bromfenac was approximately 32 times more active against COX-2 (IC50 = 0.0066 μM) than COX-1 (IC50 = 0.210 μM) nih.govresearchgate.net. In direct comparisons, Bromfenac has been shown to be a more potent inhibitor of COX-2 than several other NSAIDs, including diclofenac, amfenac, and ketorolac nih.govresearchgate.netmdpi.com. For instance, its inhibitory effect on COX-2 is reported to be 3.7 times greater than that of diclofenac and 18 times more potent than that of ketorolac researchgate.netnih.gov.

The halogenation of the Bromfenac molecule, specifically the addition of a bromine atom, is credited with enhancing its potency against both COX-1 and COX-2 compared to its parent compound, amfenac, and other NSAIDs nih.govdovepress.comcrstoday.com. This structural feature contributes to its increased lipophilicity, which may facilitate greater tissue penetration crstoday.com.

Below is a data table summarizing the comparative in vitro potency of Bromfenac and other NSAIDs from various studies.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2/COX-1 Selectivity Ratio | Source |

|---|---|---|---|---|

| Bromfenac | 0.210 | 0.0066 | 0.031 | nih.govresearchgate.net |

| Ketorolac | 0.02 | 0.12 | 6.0 | nih.govresearchgate.net |

| Amfenac | - | - | - | drugbank.com |

| Diclofenac | - | - | - | nih.gov |

| Indomethacin | - | - | - | europa.eueuropa.eu |

| Pranoprofen | - | - | - | europa.eueuropa.eu |

Note: IC50 values can vary between studies due to different experimental protocols and enzyme sources. A lower IC50 value indicates greater potency. The COX-2/COX-1 selectivity ratio is calculated as (COX-1 IC50 / COX-2 IC50); a ratio greater than 1 indicates selectivity for COX-1, while a ratio less than 1 indicates selectivity for COX-2.

Preclinical Pharmacodynamics in Animal Models

Preclinical studies in various animal models have been instrumental in characterizing the pharmacodynamic properties of Bromfenac sodium sesquihydrate, confirming its potent anti-inflammatory effects in vivo. These studies have utilized established models of ocular inflammation to assess the efficacy of topically applied Bromfenac in a biologically relevant context. Following topical administration in rabbits, Bromfenac has been shown to readily penetrate ocular tissues, reaching measurable and sustained concentrations in the cornea, conjunctiva, aqueous humor, iris-ciliary body, retina, and choroid for up to 24 hours nih.govresearchgate.netnih.gov. This effective penetration allows the compound to exert its therapeutic effects throughout the anterior and posterior segments of the eye mdpi.com.